5-(azepan-1-ylsulfonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzodiazolone core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of azepane-1-sulfonyl chloride with a suitable benzodiazolone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazolone core.
Scientific Research Applications
5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, thereby influencing metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid: This compound shares the azepane-sulfonyl moiety but differs in the benzodiazolone core.
5-(Azepane-1-sulfonyl)pyridine-2-thiol: Similar in having the azepane-sulfonyl group, but with a pyridine ring instead of a benzodiazolone core.
Uniqueness
5-(AZEPANE-1-SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O3S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C15H21N3O3S/c1-16-13-8-7-12(11-14(13)17(2)15(16)19)22(20,21)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
LQPDKZIQDDLURY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCCC3)N(C1=O)C |
Origin of Product |
United States |
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